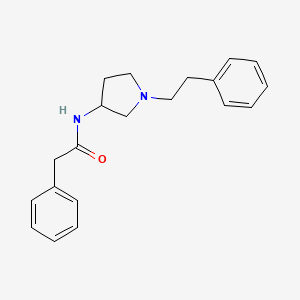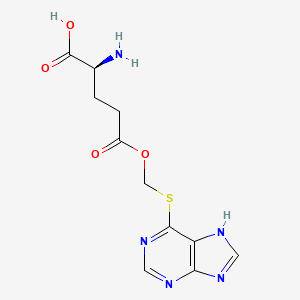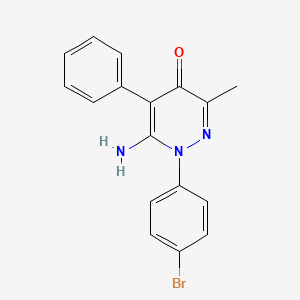
2-(Methanesulfinyl)-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methanesulfinyl)-2-methylbutane is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a methylbutane backbone
Vorbereitungsmethoden
The synthesis of 2-(Methanesulfinyl)-2-methylbutane can be achieved through several routes. One common method involves the reaction of methyl disulfide with acetic anhydride in the presence of chlorine. The reaction is carried out at low temperatures, typically between 0°C and -10°C, to control the reaction rate and prevent decomposition . Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene .
Analyse Chemischer Reaktionen
2-(Methanesulfinyl)-2-methylbutane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorine, thionyl chloride, and phosgene. For example, the oxidation of this compound can produce methanesulfonates, which are useful intermediates in substitution and elimination reactions . The compound can also undergo Beckmann rearrangement when treated with a Lewis acid .
Wissenschaftliche Forschungsanwendungen
2-(Methanesulfinyl)-2-methylbutane has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of methanesulfonates, which are intermediates in various organic reactions . In biology, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. In industry, this compound is used in the production of specialty chemicals and as a precursor for other organosulfur compounds .
Vergleich Mit ähnlichen Verbindungen
2-(Methanesulfinyl)-2-methylbutane can be compared with other similar organosulfur compounds, such as methanesulfonyl chloride and methanesulfonyl azide. Methanesulfonyl chloride is a precursor to many compounds due to its high reactivity and is used to produce methanesulfonates . Methanesulfonyl azide is used as a reagent for the production of diazo compounds . The unique aspect of this compound lies in its specific structure, which allows for distinct reactivity and applications compared to its analogs.
Conclusion
This compound is a versatile organosulfur compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of interest in biological research.
Eigenschaften
| 160390-12-5 | |
Molekularformel |
C6H14OS |
Molekulargewicht |
134.24 g/mol |
IUPAC-Name |
2-methyl-2-methylsulfinylbutane |
InChI |
InChI=1S/C6H14OS/c1-5-6(2,3)8(4)7/h5H2,1-4H3 |
InChI-Schlüssel |
IZPHZQITLDBZNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)






